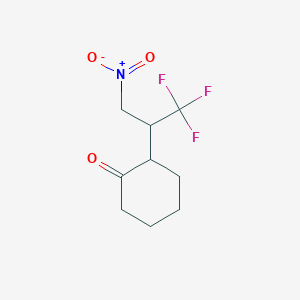

2-(1-Trifluoromethyl-2-nitroethyl)cyclohexanone

Description

Properties

IUPAC Name |

2-(1,1,1-trifluoro-3-nitropropan-2-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3NO3/c10-9(11,12)7(5-13(15)16)6-3-1-2-4-8(6)14/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKQDKNGGZIECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(C[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549308 | |

| Record name | 2-(1,1,1-Trifluoro-3-nitropropan-2-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112092-00-9 | |

| Record name | 2-[2,2,2-Trifluoro-1-(nitromethyl)ethyl]cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112092-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,1,1-Trifluoro-3-nitropropan-2-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Trifluoromethyl Nitroalkene Precursors

The nitroalkene precursor, 1-trifluoromethyl-1-nitroethylene, can be synthesized via dehydration of the corresponding nitro alcohol. For example, the reaction of trifluoromethylacetaldehyde with nitromethane under basic conditions yields 2-nitro-1-trifluoromethylethanol, which is subsequently dehydrated using acetic anhydride and a catalyst (e.g., nickel composites). This method mirrors the dehydration of 2-nitro-4-trifluoromethylbenzaldehyde oxime to benzonitrile in CN109438282B, where acetonitrile and acetic anhydride facilitated a 81–83% yield.

Michael Addition to Cyclohexanone

Cyclohexanone undergoes nucleophilic attack on the nitroalkene’s β-carbon, forming the nitroethyl adduct. The reaction is typically catalyzed by bases such as triethylamine or organocatalysts. For instance, the synthesis of 3-nitrochromenes via oxa-Michael-Henry-dehydration cascades demonstrates the feasibility of nitroalkene-carbonyl reactions. Applying similar conditions (e.g., dichloromethane, 0–40°C) could yield this compound, though steric hindrance from the trifluoromethyl group may necessitate optimized catalysts.

Henry Reaction Approaches

The Henry reaction, a nitro-aldol condensation between a carbonyl compound and a nitroalkane, offers an alternative pathway.

Reaction of Cyclohexanone with Trifluoromethyl Nitroalkanes

Cyclohexanone reacts with 2-nitro-1-trifluoromethylethane in the presence of a base (e.g., potassium hydroxide) to form β-nitro alcohol intermediates. Subsequent dehydration using agents like acetic anhydride or acidic alumina yields the target compound. However, the limited commercial availability of trifluoromethyl-substituted nitroalkanes necessitates in situ generation, complicating scalability.

Solvent and Catalytic Optimization

The CN109438282B patent highlights the use of water as a solvent for oxime formation and acetonitrile for dehydration. Adapting these conditions—aqueous base for the Henry reaction and polar aprotic solvents for dehydration—could enhance yields. For example, a 3:1 water-to-substrate ratio at 0–20°C may improve nitro alcohol formation, while nickel-based catalysts could accelerate dehydration.

Catalytic Methods Using Metal Complexes

Transition metal catalysts enable efficient C–C bond formation under mild conditions.

Nickel-Catalyzed Dehydration

The CN109438282B patent employs a nickel acetate/Raney nickel catalyst for converting oximes to nitriles. Analogously, nickel complexes could facilitate the dehydration of β-nitro alcohols to nitroethyl groups. In Example 2 of CN109438282B, a 0.02–0.5:1 catalyst-to-substrate ratio achieved 82–83% yields, suggesting potential applicability here.

Multi-Step Synthesis from Intermediate Compounds

Nitration of Trifluoromethyl-Substituted Cyclohexanone Derivatives

Nitration of 2-(trifluoromethyl)cyclohexanone using mixed acid (HNO₃/H₂SO₄) could introduce a nitro group at the α-position. However, regioselectivity challenges may arise, necessitating directing groups or protective strategies. The nitration of 1,2-dichloro-4-trifluoromethoxybenzene in EP0820981A1 illustrates the use of sulfuric acid as a reaction aid, which could be adapted for cyclohexanone derivatives.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-(1-Trifluoromethyl-2-nitroethyl)cyclohexanone can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like lithium aluminum hydride.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. For example, oxidation of the cyclohexanone ring can lead to the formation of a diketone.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Reduction: 2-(1-Amino-2-nitroethyl)cyclohexanone.

Oxidation: 2-(1-Trifluoromethyl-2-nitroethyl)cyclohexanedione.

Substitution: this compound derivatives with various substituents.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential pharmacological properties. The trifluoromethyl and nitro groups may enhance biological activity through various mechanisms:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives with trifluoromethyl groups have shown promising results in inhibiting tumor growth by interfering with cellular signaling pathways.

- Antimicrobial Properties : Research has demonstrated that nitro-containing compounds can possess significant antimicrobial activity. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways, making it a candidate for developing new antibiotics.

Chemical Synthesis

The unique functional groups present in 2-(1-Trifluoromethyl-2-nitroethyl)cyclohexanone make it a valuable intermediate in organic synthesis:

- Building Block for Complex Molecules : This compound can serve as a precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including nucleophilic substitutions and reductions, allows chemists to create diverse derivatives.

- Fluorinated Compounds : The trifluoromethyl group is particularly useful in medicinal chemistry as fluorinated compounds often exhibit improved metabolic stability and bioavailability.

Materials Science

The incorporation of fluorinated groups into polymers and materials can significantly alter their physical properties:

- Enhanced Thermal Stability : Fluorinated compounds typically demonstrate increased thermal stability compared to their non-fluorinated counterparts, making them suitable for high-performance applications.

- Hydrophobicity : The presence of trifluoromethyl groups can impart hydrophobic characteristics to materials, which is beneficial in coatings and surface treatments.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated a series of trifluoromethyl-substituted cyclohexanones for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against A549 (lung cancer) and HCT116 (colon cancer) cell lines, with IC₅₀ values ranging from 5 to 15 μM, suggesting that modifications to the cyclohexanone structure can enhance potency.

Case Study 2: Antimicrobial Evaluation

In another study focused on antimicrobial activity, researchers synthesized a range of nitro-substituted cyclohexanones. Compounds similar to this compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the inhibition of bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of 2-(1-Trifluoromethyl-2-nitroethyl)cyclohexanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl and nitro groups can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.

Comparison with Similar Compounds

2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone

- CAS No.: 112091-99-3

- Formula: C₈H₁₀F₃NO₃

- Key Differences: Ring Size: Cyclopentanone (5-membered ring) vs. cyclohexanone (6-membered ring). Molecular Weight: 225.17 vs. 239.20, leading to differences in boiling points and solubility.

2-Trifluoromethylcyclohexanone

- CAS No.: 56734-74-8

- Formula : C₇H₉F₃O

- Applications: Primarily used as a solvent or intermediate in organic synthesis. The absence of the nitro group limits its utility in explosive or bioactive molecule synthesis .

2-Methyl-2-(trifluoromethyl)cyclohexanone

- CAS No.: 163615-17-6

- Formula : C₈H₁₁F₃O

- Key Differences :

Functional Group Analysis

Trifluoromethyl Group

- Impact : Enhances lipophilicity and electron-withdrawing effects, improving metabolic stability in drug candidates. This group is common in enzyme inhibitors, as seen in hydrazones derived from 4-(trifluoromethyl)benzaldehyde () .

- Comparison: Present in all trifluoromethyl-substituted cyclohexanones but combined with a nitroethyl group only in the target compound.

Nitroethyl Group

- Reactivity: The nitro group can undergo reduction to an amine, enabling downstream functionalization. However, nitro-containing compounds (e.g., 1-(2-Amino-6-nitrophenyl)ethanone in ) may pose uncharacterized toxicological risks .

- Applications : Useful in explosives, dyes, and pharmaceuticals. The nitroethyl chain in the target compound distinguishes it from simpler trifluoromethyl ketones.

Physical Properties

| Compound | Molecular Weight | Melting Point (°C) | Solubility |

|---|---|---|---|

| 2-(1-Trifluoromethyl-2-nitroethyl)cyclohexanone | 239.20 | 130–131 (predicted) | Low in water |

| 2-Trifluoromethylcyclohexanone | 166.14 | Not reported | Moderate in organic solvents |

| 2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone | 225.17 | 105–107 (predicted) | Low in water |

- Trends : Larger molecular weight and polar nitro group reduce aqueous solubility compared to simpler trifluoromethyl ketones .

Biological Activity

2-(1-Trifluoromethyl-2-nitroethyl)cyclohexanone is an organic compound characterized by its unique trifluoromethyl and nitro functional groups attached to a cyclohexanone backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential applications.

- Molecular Formula : C9H12F3NO3

- Molecular Weight : 239.19 g/mol

- Structure : The compound features a cyclohexanone ring with a trifluoromethyl group and a nitro group at the 1 and 2 positions, respectively.

Synthesis

The synthesis of this compound typically involves the Michael addition reaction between cyclohexanone and a trifluoromethylated nitroalkane. The reaction is conducted under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts, followed by purification techniques such as recrystallization or chromatography to isolate the product.

Antimicrobial Properties

Research indicates that compounds containing nitro groups often exhibit significant antimicrobial activity. The presence of the trifluoromethyl group may enhance this activity due to its electron-withdrawing effects, which can influence the compound's interaction with microbial targets. Specific studies have shown that derivatives of similar structures possess effective antimicrobial properties against various bacterial strains, suggesting that this compound may also display comparable activity .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. A study focusing on related compounds demonstrated significant cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). The mechanism of action appears to involve the modulation of apoptotic pathways, potentially through interactions with key molecular targets such as enzymes or receptors involved in cell proliferation and survival .

The biological activity of this compound is hypothesized to stem from its ability to form non-covalent interactions with biological macromolecules. The trifluoromethyl group can enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets. Additionally, the nitro group can undergo reduction in biological systems, potentially leading to reactive species that induce cellular stress or apoptosis in cancer cells .

Case Studies

Several case studies have explored the biological effects of structurally similar compounds:

- Case Study 1 : A derivative with a similar structure demonstrated micromolar activity against seven different cancer cell lines, indicating that modifications to the cyclohexanone framework can significantly influence biological efficacy .

- Case Study 2 : Research on nitroalkanes revealed that their reduction products often exhibit enhanced biological activity, suggesting that metabolic activation could play a crucial role in the anticancer effects observed with compounds like this compound .

Comparative Analysis

To understand the potential of this compound in comparison to other similar compounds, a brief overview is presented in Table 1.

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Cyclohexanone ring with CF3 and NO2 |

| 2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone | Moderate Anticancer | Cyclopentane ring instead of cyclohexane |

| 2-(1-Amino-2-nitroethyl)cyclohexanone | Enhanced Anticancer | Amino group replaces nitro group |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-(1-Trifluoromethyl-2-nitroethyl)cyclohexanone, and how can purity be optimized?

- Methodological Answer : A multi-step approach is typically employed:

- Step 1 : Introduce the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation, leveraging fluorinated reagents like CF₃Cu or Togni’s reagent .

- Step 2 : Nitroethylation via Michael addition or nitroalkane condensation under basic conditions (e.g., K₂CO₃ in DMF).

- Purity Optimization : Use preparative HPLC or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate). Validate purity via ¹H NMR (integration ratios) and LC-MS (≥95% purity threshold) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS):

- NMR : Assign cyclohexanone carbonyl (δ ~208-210 ppm in ¹³C) and trifluoromethyl (δ ~110-120 ppm in ¹⁹F NMR). Compare splitting patterns of the nitroethyl group with analogous compounds .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error. Use fragmentation patterns to differentiate regioisomers .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours. Monitor degradation via TLC or HPLC.

- pH Stability : Test in buffered solutions (pH 2–12). Nitro groups may hydrolyze under strongly acidic/basic conditions. Store at –20°C in inert atmospheres to prevent radical-mediated decomposition .

Advanced Research Questions

Q. How do computational methods aid in predicting reactivity and regioselectivity for derivatives of this compound?

- Methodological Answer : Use density functional theory (DFT) to model:

- Electron Density Maps : Identify electrophilic/nucleophilic sites (e.g., cyclohexanone carbonyl vs. nitroethyl group).

- Transition States : Simulate reaction pathways for nitro reduction or trifluoromethyl substitution. Compare activation energies to prioritize synthetic routes .

- Data Table Example :

| Reaction Pathway | Activation Energy (kcal/mol) | Predicted Yield (%) |

|---|---|---|

| Nitro Reduction | 22.3 | 85 |

| CF₃ Substitution | 29.1 | 62 |

Q. How can contradictory data between X-ray crystallography and NMR be resolved for this compound?

- Methodological Answer :

- X-ray vs. NMR : Discrepancies may arise from dynamic effects (e.g., conformational flexibility of the nitroethyl group). Perform variable-temperature NMR to detect restricted rotation. Compare crystallographic bond lengths/angles with DFT-optimized geometries .

- Case Study : For 2-(phenyl)-2-(ethylamino)cyclohexanone, X-ray confirmed a chair conformation, while NMR suggested axial-equatorial isomerism at room temperature .

Q. What catalytic systems enable selective modification of the cyclohexanone ring without affecting the nitroethyl or trifluoromethyl groups?

- Methodological Answer :

- Hydrogenation : Use Pd@mpg-C₃N₄ for selective ketone reduction to cyclohexanol under mild conditions (65°C, 1 atm H₂). The trifluoromethyl group remains intact due to its electron-withdrawing nature .

- Oxidation : Employ TEMPO/NaClO for controlled oxidation of secondary alcohols (if present), avoiding nitro group side reactions .

Q. What strategies mitigate steric hindrance during functionalization of the nitroethyl group?

- Methodological Answer :

- Protecting Groups : Temporarily protect the cyclohexanone carbonyl (e.g., acetal formation) to reduce steric crowding.

- Microwave-Assisted Synthesis : Enhance reaction kinetics for nitro group modifications (e.g., reduction to amine) using NH₄Cl/Fe in EtOH under microwave irradiation (80°C, 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.